molecular formula C14H10ClNO3S B4511801 7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4511801
M. Wt: 307.8 g/mol
InChI Key: UOJNCNSEHQXMAX-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring a 2-indolone core substituted with a chlorine atom at the 7-position, a hydroxyl group at the 3-position, and a 2-oxo-2-(3-thienyl)ethyl side chain. The chlorine atom and thienyl group in this compound likely enhance its electronic and steric properties, influencing its biological interactions and metabolic stability.

Properties

IUPAC Name

7-chloro-3-hydroxy-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-10-3-1-2-9-12(10)16-13(18)14(9,19)6-11(17)8-4-5-20-7-8/h1-5,7,19H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJNCNSEHQXMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2(CC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group in the thienyl moiety produces an alcohol .

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

5-Chloro-2-thienyl Analog

The compound 3-[2-(5-Chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one () differs by having a 5-chloro-2-thienyl group instead of 3-thienyl. The shift in thiophene substitution (2- vs. The additional 2-methylbenzyl group at the 1-position increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Bromo-Substituted Pyridinyl Analog

The compound (3R)-5-Bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one () replaces chlorine with bromine at the 5-position and substitutes 3-thienyl with 4-pyridinyl. Bromine’s larger atomic radius and polarizability may enhance halogen bonding, while the pyridinyl group introduces basicity, influencing solubility and target affinity .

Thienyl vs. Other Aromatic Groups

2-Thienyl Analog

3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one () substitutes the 3-thienyl group with 2-thienyl.

Phenyl-Substituted Analog

5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one () replaces thienyl with phenyl. The phenyl group lacks sulfur, reducing polarity and possibly improving metabolic stability but diminishing hydrogen-bonding capacity. The ethyl group at the 1-position may enhance steric shielding against enzymatic degradation .

Modifications to the Side Chain

Phenethyl-Substituted Pyridinyl Analog

3-Hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one () introduces a phenethyl group at the 1-position and a pyridinyl moiety.

Methylphenyl-Substituted Analog

3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one () features a 4-methylphenyl group. The methyl substituent enhances lipophilicity and may stabilize the compound against oxidative metabolism .

Comparative Analysis of Key Properties

Compound Substituents Molecular Weight Key Structural Differences Potential Biological Implications Reference
Target Compound 7-Cl, 3-OH, 3-thienyl 337.78 Reference standard Antimicrobial, receptor modulation
5-Chloro-2-thienyl analog 5-Cl-2-thienyl, 2-methylbenzyl 430.89 Thienyl position, benzyl group Enhanced lipophilicity
Bromo-pyridinyl analog 5-Br, 4-pyridinyl, propynyl 385.22 Bromine, pyridinyl Halogen bonding, solubility shifts
2-Thienyl analog 2-thienyl 289.33 Thienyl isomer Altered electronic interactions
Phenyl analog Phenyl, 1-ethyl 329.78 Aromatic swap Improved metabolic stability

Research Findings and Implications

  • Thienyl Position : 3-Thienyl (target) vs. 2-thienyl () analogs show divergent electronic profiles, impacting target selectivity .
  • Halogen Effects : Bromine () vs. chlorine (target) may enhance binding affinity via halogen bonds but increase molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

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